molecular formula C10H20O7P2 B1261467 Chrysanthemyl diphosphate

Chrysanthemyl diphosphate

Cat. No.: B1261467
M. Wt: 314.21 g/mol
InChI Key: AORLUAKWVIEOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysanthemyl diphosphate is a monoterpenyl phosphate.

Scientific Research Applications

Enzyme Function and Biosynthesis in Plants

Chrysanthemyl diphosphate synthase (CPPase) plays a crucial role in producing this compound (CPP), a monoterpene with an unusual non-head-to-tail linkage. This compound is significant in the Asteraceae family, particularly in Chrysanthemum cinerariaefolium, as an intermediate in synthesizing pyrethrin ester insecticides. Detailed studies have revealed the purification of CPPase, its cloning, and characterization, demonstrating its pivotal role in irregular monoterpene biosynthesis (Rivera et al., 2001). Additionally, research has shown that this compound synthase (CDS) can operate as a bifunctional enzyme with chrysanthemol synthase activity, broadening our understanding of terpene biosynthesis and its potential for engineering the biosynthesis of natural pesticides like pyrethrins (Yang et al., 2014).

Role in Insecticide Production

In Tanacetum cinerariaefolium, a plastid-localized Nudix protein, TcNudix1, was identified to hydrolyze CPP to chrysanthemol monophosphate (CMP), implicating its role in the biosynthesis of chrysanthemol, an early intermediate in monoterpene moiety synthesis of pyrethrins, effective insecticides (Li et al., 2020). Furthermore, the cloning and functional analysis of the CDS_CCI2 gene from T. cinerariaefolium demonstrated its role in CPP synthesis and indicated that CPP affects the synthesis of other plant hormones like gibberellic acid (GA) and abscisic acid (ABA) (Tang et al., 2012).

Evolutionary Aspects

The adaptive evolution of the this compound synthase gene, which is crucial for the production of pyrethrins and irregular monoterpenes, has been extensively studied. These compounds are confined to specific plants in the Asteraceae family and play a key role in defending these plants against herbivorous insects. The evolutionary studies have proposed that CDS genes originated from the duplication of the farnesyl diphosphate synthase (FDS) gene, and the gene has undergone positive selection during its evolution (Liu et al., 2012).

Biochemical and Molecular Analysis

Research on this compound synthase has extended to understanding its relationship with other reactions in the isoprenoid biosynthetic pathway, like chain elongation, branching, and cyclopropanation reactions (Erickson & Poulter, 2003). Studies have also focused on the diversity and biosynthesis of volatile terpenoid secondary metabolites in the Chrysanthemum genus, highlighting the significance of terpenes and their biosynthetic pathways (Jiang et al., 2021).

Properties

Molecular Formula

C10H20O7P2

Molecular Weight

314.21 g/mol

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)

InChI Key

AORLUAKWVIEOLL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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